1-Boc-3-amino-3-(hydroxymethyl)azetidine is a synthetic building block featuring a strained, four-membered azetidine ring. This core structure imparts significant conformational rigidity, a desirable attribute in medicinal chemistry for controlling the spatial orientation of appended functional groups. The compound is bifunctional, presenting a primary alcohol and a Boc-protected primary amine at the same stereocenter. This 3,3-disubstitution pattern serves as a versatile anchor for creating densely functionalized and spirocyclic systems, while the Boc protecting group ensures chemoselective reactivity for controlled, stepwise synthesis protocols. [REFS-1, REFS-2]
Substituting 1-Boc-3-amino-3-(hydroxymethyl)azetidine with simpler analogs like 1-Boc-3-aminoazetidine or acyclic amino alcohols is often unfeasible. The 3,3-disubstitution pattern creates a unique quaternary center that rigidly projects two distinct functional groups (amine and hydroxymethyl) into specific 3D vectors. This is critical for applications where precise geometry governs molecular recognition or dictates the pathway for intramolecular cyclizations, such as in the formation of spirocycles. [1] The hydroxymethyl group itself is not merely a spacer; its primary alcohol function provides a key handle for subsequent derivatization and often enhances aqueous solubility and metabolic stability in final drug candidates, properties not offered by the direct analog lacking this group. Therefore, replacing this specific compound compromises geometric control and eliminates a crucial functional handle for property modulation.
In the development of inhaled DDR1/2 kinase inhibitors, a direct scaffold hopping comparison was performed between azetidine, pyrrolidine, and indoline cores. While the pyrrolidine-based compound showed potent DDR1 inhibition, it suffered from safety and selectivity issues. The optimized azetidine-based compound (compound 37), derived from a 3-substituted azetidine core, not only achieved nanomolar potency but also demonstrated an improved kinase selectivity profile and a reduced risk of cardiotoxicity compared to its larger-ring and more complex heterocyclic counterparts. [1]
| Evidence Dimension | Kinase Selectivity & Safety Profile |
| Target Compound Data | Improved kinase selectivity and reduced cardiotoxicity risk (Azetidine-based compound 37) |
| Comparator Or Baseline | Pyrrolidine and Indoline-based analogs (Exhibited safety and selectivity challenges) |
| Quantified Difference | Not explicitly quantified in the abstract, but the azetidine scaffold was identified as the 'most promising' due to this qualitative but critical differentiation, leading to its selection for further development. |
| Conditions | Development of DDR1/2 kinase inhibitors for inhaled administration. |
For buyers in drug discovery, this evidence shows that selecting an azetidine scaffold over a pyrrolidine analog can directly lead to a more viable drug candidate with a better safety and selectivity profile.
The 3,3-disubstituted pattern of this compound, featuring two distinct functional groups on the same carbon, is a key structural motif for the synthesis of spiro-heterocycles. Spirocyclic systems, such as spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones, have demonstrated significant biological activities, including antibacterial, antifungal, and anti-breast cancer properties. [1] For example, a spiro-azetidine-dione derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 of 22.75–25.18 μM, comparable to the standard drug doxorubicin. [1] Comparators like 1-Boc-3-aminoazetidine or 1-Boc-3-hydroxyazetidine lack the second point of attachment at the C3 position, making them unsuitable as direct precursors for these valuable spirocyclic architectures.
| Evidence Dimension | Precursor Suitability for Spirocycle Synthesis |
| Target Compound Data | Provides the necessary 3,3-disubstituted core for direct entry into spiro-azetidine synthesis. |
| Comparator Or Baseline | Monosubstituted azetidines (e.g., 1-Boc-3-aminoazetidine) cannot be used to form spirocycles at the C3 position. |
| Quantified Difference | Qualitative but absolute: Enables a specific, high-value synthetic transformation that is impossible with monosubstituted analogs. |
| Conditions | Synthesis of spiro-heterocyclic compounds in medicinal chemistry. |
This compound should be procured specifically when the synthetic goal is to create spirocyclic systems, as simpler, monosubstituted analogs are fundamentally incompatible with this synthetic route.
The inclusion of small, polar functional groups like the hydroxymethyl (-CH2OH) on a rigid scaffold is a well-established strategy to improve the aqueous solubility and overall physicochemical profile of drug candidates. [REFS-1, REFS-2] The smaller, more rigid azetidine ring itself generally imparts greater polarity compared to larger rings like pyrrolidine or piperidine, which often translates to higher aqueous solubility. The addition of the hydroxymethyl group further enhances this effect, providing a handle for hydrogen bonding. This is a critical advantage over the direct analog 1-Boc-3-aminoazetidine, which lacks this solubility-enhancing feature. Improving aqueous solubility is a primary challenge in formulation, as it directly impacts bioavailability. [2]
| Evidence Dimension | Aqueous Solubility Enhancement Potential |
| Target Compound Data | Contains a hydroxymethyl group, a known polar functional group used to increase aqueous solubility. |
| Comparator Or Baseline | 1-Boc-3-aminoazetidine (lacks the hydroxymethyl group) and pyrrolidine/piperidine analogs (which are inherently more lipophilic). |
| Quantified Difference | While direct solubility data for this specific compound vs. its analog is not available in the search results, the principle is a foundational concept in medicinal chemistry. |
| Conditions | Drug discovery and formulation development, where low aqueous solubility is a common failure point. |
Procuring this compound over its non-hydroxymethylated analog is a strategic choice to proactively address potential solubility and bioavailability issues in a drug development pipeline.
Based on evidence that azetidine scaffolds can offer superior kinase selectivity and reduced cardiotoxicity compared to pyrrolidine analogs, this compound is the right choice for medicinal chemistry programs targeting kinases where off-target effects are a primary concern. [1] The bifunctional nature allows for precise vector control in binding to the kinase hinge region and solvent-front.
This compound is the designated starting material for synthetic routes targeting spiro-azetidines. Its 3,3-disubstitution is a non-negotiable structural requirement for creating these conformationally restricted scaffolds, which have shown promise as antibacterial and anticancer agents. [2]
In FBDD, small, rigid scaffolds are used to explore chemical space. This compound serves as an ideal fragment that introduces a rigid 3D element while the hydroxymethyl group helps maintain or improve aqueous solubility—a critical factor for successful fragment screening and hit-to-lead optimization.